4-(4-Chlorobenzoyl)oxolan-2-one
Description
4-(4-Chlorobenzoyl)oxolan-2-one is a γ-lactone derivative featuring a 4-chlorobenzoyl substituent at the 4-position of the oxolan-2-one (tetrahydrofuran-2-one) ring. The 4-chlorobenzoyl group introduces electron-withdrawing properties, influencing its physicochemical behavior, such as solubility and stability.
Properties
CAS No. |
21034-24-2 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2 |
InChI Key |
VQDBQMGPRBTKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiosemicarbazide Derivatives with 4-Chlorobenzoyl Groups
Several 4-chlorobenzoyl-containing thiosemicarbazides (e.g., compounds 11–14 from ) share the 4-chlorobenzoyl motif but differ in their core structures and substituents.
| Compound Name | Core Structure | Substituents | CAS Number | Yield (%) |
|---|---|---|---|---|
| 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2-fluorophenyl | 894226-79-0 | 93 |
| 1-(4-Chlorobenzoyl)-4-(2,4-difluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-difluorophenyl | 891552-00-4 | 85 |
| 1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-dichlorophenyl | 891643-33-7 | 90 |
Key Differences :
- The oxolan-2-one core in 4-(4-Chlorobenzoyl)oxolan-2-one contrasts with the thiosemicarbazide backbone in compounds 11–14 , leading to distinct electronic and steric profiles.
- Thiosemicarbazides are more polar due to the –NH–C(=S)–NH– linkage, whereas the lactone ring in oxolan-2-one derivatives enhances hydrolytic stability .
Oxolan-2-One Alkaloids from Pilocarpus microphyllus
Natural oxolan-2-one alkaloids, such as pilocarpine (PIL) and epiisopiloturine (EPI) , share the oxolan-2-one core but differ in substituents. PIL features a 3-ethyl-4-(imidazolylmethyl) group, while EPI has a 3-(hydroxy(phenyl)methyl) substitution (). These alkaloids exhibit cholinergic activity, unlike this compound, which lacks the imidazole moiety critical for muscarinic receptor binding .
| Compound Name | Core Structure | Substituents | Bioactivity |
|---|---|---|---|
| Pilocarpine | Oxolan-2-one | 3-Ethyl, 4-(1-methylimidazol-5-yl)methyl | Cholinergic agonist |
| This compound | Oxolan-2-one | 4-Chlorobenzoyl | Undetermined (research) |
Key Differences :
- The 4-chlorobenzoyl group in the synthetic compound introduces a planar aromatic system, whereas PIL/EPI’s imidazole and hydroxybenzyl groups enable hydrogen bonding and receptor interactions .
Phenofibrate Derivatives
Choline Phenofibrate () contains a 4-(4-chlorobenzoyl)phenoxy group linked to a propanoate moiety. However, its esterified phenoxy-propanoate structure contrasts with the lactone ring in this compound, resulting in different metabolic pathways and bioavailability .
| Compound Name | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Choline Phenofibrate | Phenoxy-propanoate | 4-(4-Chlorobenzoyl)phenoxy | Lipid-lowering drug |
| This compound | Oxolan-2-one | 4-Chlorobenzoyl | Research compound |
Key Differences :
- Phenofibrate’s ester linkage facilitates hydrolysis to active metabolites, whereas the lactone ring in oxolan-2-one derivatives may offer slower degradation .
Research Findings and Implications
- Synthetic Utility : The high yields of thiosemicarbazides () suggest that introducing electron-withdrawing groups (e.g., Cl, F) on the benzoyl ring enhances reaction efficiency, a strategy applicable to this compound synthesis.
- Biological Relevance: The 4-chlorobenzoyl group’s presence in both Phenofibrate (clinical use) and thiosemicarbazides (bioactive scaffolds) underscores its versatility in drug design .
- Structural Insights : NMR and LC-MS data from alkaloids () provide methodologies for characterizing this compound, particularly in confirming stereochemistry and substituent effects .
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